1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Solid-state chemistry Crystallography Polymorph screening

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 136582-04-2, MF C₁₀H₁₀N₂O₃, MW 206.20) belongs to the dihydropyrimidine-2,4-dione (DHP) compound class, a scaffold recognized for diverse pharmacological activities including calcium channel modulation, antiviral, and antiparasitic effects. The compound is characterized by a 2-hydroxyphenyl substituent at the N1 position, imparting a predicted LogP of 0.8385, a TPSA of 69.64 Ų, and a predicted pKa of 9.46 ± 0.35.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B13572976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=CC=CC=C2O
InChIInChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15)
InChIKeyKASSYAFPKDSVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione – A Structurally Distinct Dihydropyrimidine Scaffold for Targeted DHODH and Crystallization-Controlled Research


1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 136582-04-2, MF C₁₀H₁₀N₂O₃, MW 206.20) belongs to the dihydropyrimidine-2,4-dione (DHP) compound class, a scaffold recognized for diverse pharmacological activities including calcium channel modulation, antiviral, and antiparasitic effects [1]. The compound is characterized by a 2-hydroxyphenyl substituent at the N1 position, imparting a predicted LogP of 0.8385, a TPSA of 69.64 Ų, and a predicted pKa of 9.46 ± 0.35 . It has been specifically disclosed in US Patent 8,703,811 as a dihydroorotate dehydrogenase (DHODH) inhibitor with an IC₅₀ of 418 nM against Plasmodium falciparum DHODH [2].

Why Generic 1-Aryl-Dihydropyrimidine-2,4-dione Analogs Cannot Substitute for the 2-Hydroxyphenyl Variant in Crystallization-Sensitive and DHODH-Targeted Applications


Substitution at the N1-aryl position of the dihydropyrimidine-2,4-dione core exerts a non-linear effect on both solid-state behavior and biological target engagement that precludes simple interchange among positional isomers or unsubstituted analogs. Cambridge Structural Database (CSD) analysis of sixteen hydroxyphenyl-substituted DHP derivatives demonstrates that 4-hydroxyphenyl-substituted DHPs preferentially crystallize as hydrates, whereas 2-hydroxyphenyl-substituted DHPs (including the target compound) consistently crystallize in anhydrous form—a consequence of differential O–H···O hydrogen-bonding geometry with water molecule acceptors at the 4- versus 2-position [1]. This hydration propensity directly impacts batch-to-batch reproducibility, long-term storage stability, and accurate weighing for quantitative pharmacology. Furthermore, DHODH inhibitory potency within the US 8,703,811 patent series spans over an order of magnitude (IC₅₀ values from 38 nM to 418 nM) depending on N1-aryl substitution, confirming that even closely related analogs deliver quantitatively distinct target engagement [2].

Quantitative Differentiation Evidence: 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione Versus Closest Comparators


Anhydrous Crystallization Propensity of the 2-Hydroxyphenyl Isomer Versus Hydrate-Prone 4-Hydroxyphenyl Analog

CSD analysis of sixteen hydroxyphenyl-substituted DHP molecules reveals a stark positional dependence: 5 of 11 4-hydroxyphenyl-substituted DHPs crystallize as hydrates, whereas all four 2-hydroxyphenyl-substituted DHPs (and the single 3-hydroxy-substituted DHP) crystallize exclusively in anhydrous form [1]. This is attributed to the geometric preference of the 4-position hydroxyl for O–H···O hydrogen bonding with lattice water, a motif sterically disfavored at the 2-position [1]. The target compound's anhydrous habit eliminates the variable stoichiometry, deliquescence risk, and weighing inaccuracy that confound hydrated analogs, as confirmed by DSC: the 4-hydroxy analog DHP1 loses crystallinity irreversibly above 139 °C upon dehydration, whereas anhydrous DHPs maintain defined melting transitions [1].

Solid-state chemistry Crystallography Polymorph screening

Plasmodium falciparum DHODH Inhibitory Potency: Quantitative SAR Position Within the US 8,703,811 Patent Series

Within the same patent (US 8,703,811) and under identical assay conditions (Type 2 DHODH activity monitored via direct orotate formation or DCIP chromogen reduction), the target compound (Compound 38) exhibits a PfDHODH IC₅₀ of 418 nM [1]. This places it at the moderate-potency tier of the series: more potent leads such as Compound 60 (IC₅₀ = 38 nM) and Compound 65 (IC₅₀ = 42 nM) achieve approximately 10–11-fold greater potency, while Compound 49 (IC₅₀ = 113 nM) is approximately 3.7-fold more potent [2][3][4]. However, Compound 49 simultaneously exhibits a human DHODH IC₅₀ of 30,000 nM, yielding a parasite-to-human selectivity window of ~265-fold [5]. The target compound's selectivity index cannot be directly calculated from available data but its moderate PfDHODH potency combined with the 2-hydroxyphenyl substitution (which imparts lower lipophilicity than many higher-potency analogs) suggests a differentiated pharmacokinetic and selectivity profile worthy of further head-to-head profiling.

Malaria DHODH inhibition Antiparasitic drug discovery

Hydrogen-Bond Donor/Acceptor Topology Divergence Between 2-OH and 4-OH Positional Isomers

The target compound carries a hydroxyl group ortho to the N1–phenyl junction (2-OH), whereas the commercially available isomer 1-(4-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 83809-75-0) carries the hydroxyl para . This positional shift alters the intramolecular hydrogen-bonding capacity: the 2-OH group can form a six-membered intramolecular H-bond with the adjacent pyrimidine carbonyl, restricting conformational freedom and modulating the solvent-exposed H-bond donor/acceptor pharmacophore. The 4-OH isomer lacks this intramolecular constraint and presents a more solvent-exposed, freely rotatable H-bond donor, fundamentally altering target recognition geometry [1]. This difference is reflected in the distinct crystallization behavior noted above and would be expected to yield divergent binding poses in target protein pockets.

Medicinal chemistry Molecular recognition Pharmacophore modeling

LogP and Lipophilicity Differentiation from Higher-Potency DHODH Inhibitor Leads

The target compound has a predicted LogP of 0.8385 , substantially lower than the more potent leads in the US 8,703,811 series such as CHEMBL2012830 (Compound 49), which has a ChEMBL-calculated ALogP of 3.37 and a molecular weight of 297.38 [1]. The lower lipophilicity of the target compound (MW 206.20) places it in a more favorable region of drug-like chemical space, potentially offering superior aqueous solubility and reduced non-specific protein binding. While potency is lower (418 nM vs. 38–113 nM for more lipophilic leads), the lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) may be comparable or superior if solubility-limited artifacts affect the more hydrophobic leads in cellular assays.

ADME profiling Lipophilicity Drug-likeness

High-Confidence Application Scenarios for 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione Driven by Quantitative Differentiation Evidence


Solid-Form Reproducibility-Dependent Biophysical Assays Requiring Anhydrous DHP Scaffolds

In surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or differential scanning fluorimetry (DSF) campaigns where accurate gravimetric preparation of compound stocks is essential, the anhydrous crystallization propensity of the 2-hydroxyphenyl isomer eliminates the hydration-state ambiguity that affects 4-hydroxyphenyl DHP analogs (45% hydrate probability per CSD survey) [1]. Researchers can weigh the compound with confidence that the nominal mass corresponds to the anhydrous molecular weight, avoiding systematic concentration errors that propagate through Kd/IC₅₀ determinations.

Moderate-Potency DHODH Probe for Resistance Profiling and Mechanistic Studies in P. falciparum

At a PfDHODH IC₅₀ of 418 nM [2], the target compound occupies a potency window suitable for resistance mutant selection and profiling experiments where excessively potent leads (e.g., IC₅₀ < 50 nM) may mask partial resistance phenotypes. Its membership in the well-characterized US 8,703,811 SAR series, combined with its lower lipophilicity (LogP 0.84 vs. >3.3 for higher-potency leads [3]), makes it a useful tool compound for dissecting the contribution of lipophilicity to on-target cellular activity in malaria parasite cultures.

Structure–Property Relationship Studies Comparing 2-OH, 3-OH, and 4-OH DHP Positional Isomers

The CSD survey demonstrates that the 2-hydroxyphenyl substitution pattern uniquely avoids hydrate formation, a property not shared by the 4-hydroxy or 3-hydroxy isomers [1]. Procurement of the pure 2-OH isomer enables systematic comparative studies—including powder X-ray diffraction (PXRD), dynamic vapor sorption (DVS), and accelerated stability testing—to quantify how hydroxyl position impacts hygroscopicity, crystallinity, and long-term solid-state stability within a congeneric DHP series.

Lipophilic Ligand Efficiency-Optimized Fragment or Lead Optimization Starting Point

With a calculated LLE of ~5.54 (pIC₅₀ 6.38 − LogP 0.84), the target compound achieves binding efficiency with substantially lower lipophilicity than more potent but lipophilic series members (LLE ≈ 3.58 for Compound 49 [3]). Medicinal chemistry teams prioritizing property-based lead optimization can use this scaffold as a hydrophilic starting point, adding potency-enhancing substituents while monitoring LLE to maintain drug-like properties throughout the optimization trajectory.

Quote Request

Request a Quote for 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.